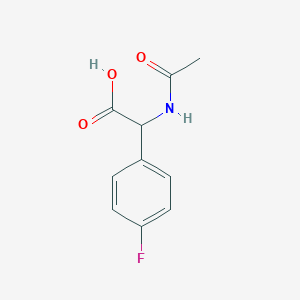

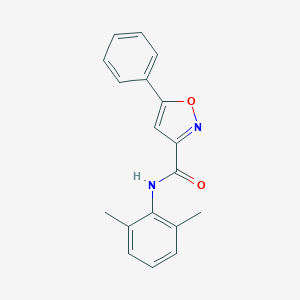

![molecular formula C36H44FeP2 B116228 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+% CAS No. 155806-35-2](/img/structure/B116228.png)

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

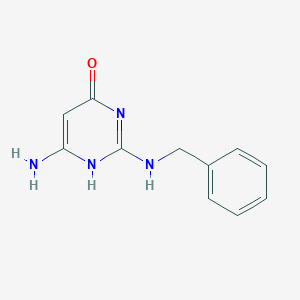

“®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%” is a chemical compound that is part of the Acros Organics product portfolio . It is an orange powder and is used for industrial and scientific research .

Molecular Structure Analysis

The molecular formula of this compound is C36H50FeP2 . Its molecular weight is 600.59 g/mol . The InChI Key is YOYYLEHTACDQJL-BHACGSQPNA-N .Chemical Reactions Analysis

This compound is used as a ligand in several reactions. It is used in Pd-catalyzed C-N cross-coupling, Rh-catalyzed C-N cross-coupling, Pd-catalyzed asymmetric synthesis of (S)-QUINAP via dynamic kinetic resolution, and Ni-catalyzed monoarylation of ammonia .Physical And Chemical Properties Analysis

This compound is an orange powder . It has a specific rotation of -139° ±4° (c 0.5, CHCl3) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Asymmetric Catalysis

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is extensively used in asymmetric catalysis. This compound is a chiral ligand that has been applied in various asymmetric catalytic reactions. Examples include the Rh-catalyzed hydrogenation of dimethyl itaconate, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration of styrene with catecholborane. These reactions demonstrate the ligand's ability to influence the outcome of catalytic processes in terms of selectivity and yield (Köllner & Togni, 2001).

Synthesis and Structural Studies

Another significant application of this compound is in the synthesis and structural studies of new chiral ferrocenylphosphines for asymmetric catalysis. Researchers have explored the reaction of this compound with secondary phosphines, leading to the synthesis of various diphosphines. These ligands and their complexes have been characterized by methods like X-ray diffraction, providing insights into their structural and electronic properties (Togni et al., 1994).

Ruthenium(II) Complexes for Transfer Hydrogenation

The compound has been used in the synthesis of chiral bis(ferrocenyl)−triphosphine ligands, which are key components in the formation of ruthenium(II) complexes. These complexes have been applied in the asymmetric transfer hydrogenation of acetophenone, showcasing the compound's utility in creating effective catalysts for specific chemical transformations (Barbaro, Bianchini & Togni, 1997).

Preparation of Chiral Ferrocenylphosphines

This compound is instrumental in the preparation of various chiral ferrocenylphosphines. These ligands possess planar chirality and are used in transition metal complex catalyzed asymmetric reactions. Their preparation involves lithiation of optically resolved compounds and subsequent reactions leading to a variety of functional groups, contributing significantly to the field of chiral synthesis (Hayashi et al., 1980).

Catalytic Activity Studies

Studies on catalytic activity also constitute an important application area. For example, rhenium carbonyl complexes containing bidentate chiral phosphine ligands derived from this compound have been synthesized and tested for their hydrogenation capabilities. These studies provide valuable insights into the potential of such complexes in catalytic reactions (Abdel-Magied et al., 2015).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

CAS番号 |

155806-35-2 |

|---|---|

製品名 |

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+% |

分子式 |

C36H44FeP2 |

分子量 |

594.5 g/mol |

InChI |

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1 |

InChIキー |

HGTBZFMPHBAUCQ-KHZPMNTOSA-N |

異性体SMILES |

C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |

SMILES |

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |

正規SMILES |

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

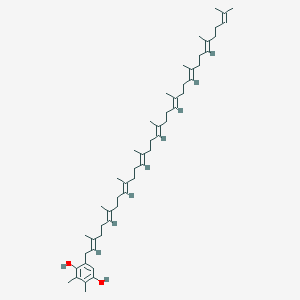

![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)